N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, also known by its chemical formula C17H13BrF3N3O2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach starts with the condensation of 2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethylamine with 4-(pyridin-2-yl)piperazine-1-carboxylic acid. The resulting intermediate undergoes cyclization to form the target compound.
Reaction Conditions::- Condensation: The reaction typically occurs under reflux conditions using suitable solvents (e.g., ethanol, dichloromethane).
- Cyclization: Cyclization reactions are often carried out in the presence of acid catalysts (e.g., sulfuric acid).
Industrial Production:: While industrial-scale production methods are proprietary, pharmaceutical companies employ efficient and scalable processes to synthesize this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield carboxylic acids, while substitution can lead to various derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways.
Comparison with Similar Compounds
, have gained attention due to their unique properties.
Properties
Molecular Formula |
C19H20F3N5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-4-3-5-15(12-14)25-17(28)13-24-18(29)27-10-8-26(9-11-27)16-6-1-2-7-23-16/h1-7,12H,8-11,13H2,(H,24,29)(H,25,28) |
InChI Key |
AEKZECFGIGCMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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